Cas no 752170-00-6 (O-(1-methylpiperidin-4-yl)hydroxylamine)

O-(1-methylpiperidin-4-yl)hydroxylamine 化学的及び物理的性質
名前と識別子
-
- Hydroxylamine,O-(1-methyl-4-piperidinyl)-
- Piperidine,4-(aminooxy)-1-methyl- (9CI)
- O-(1-methylpiperidin-4-yl)hydroxylamine
- 4-(aminooxy)-1-methylpiperidine
- BHUUSKYOCPUWDR-UHFFFAOYSA-N
- EN300-203994
- 752170-00-6
- SCHEMBL2566320
- AKOS006313808
-
- MDL: MFCD09951933
- インチ: InChI=1S/C6H14N2O/c1-8-4-2-6(9-7)3-5-8/h6H,2-5,7H2,1H3
- InChIKey: BHUUSKYOCPUWDR-UHFFFAOYSA-N
- ほほえんだ: CN1CCC(CC1)ON
計算された属性
- せいみつぶんしりょう: 130.11072
- どういたいしつりょう: 130.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 79.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 38.5Ų
じっけんとくせい
- PSA: 38.49
O-(1-methylpiperidin-4-yl)hydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-203994-0.1g |
O-(1-methylpiperidin-4-yl)hydroxylamine |
752170-00-6 | 0.1g |
$464.0 | 2023-09-16 | ||
Enamine | EN300-203994-1.0g |
O-(1-methylpiperidin-4-yl)hydroxylamine |
752170-00-6 | 1g |
$528.0 | 2023-06-03 | ||
Alichem | A129009243-1g |
O-(1-methylpiperidin-4-yl)hydroxylamine |
752170-00-6 | 95% | 1g |
$1072.50 | 2023-09-01 | |
Enamine | EN300-203994-0.05g |
O-(1-methylpiperidin-4-yl)hydroxylamine |
752170-00-6 | 0.05g |
$443.0 | 2023-09-16 | ||
Enamine | EN300-203994-10.0g |
O-(1-methylpiperidin-4-yl)hydroxylamine |
752170-00-6 | 10g |
$2269.0 | 2023-06-03 | ||
Enamine | EN300-203994-1g |
O-(1-methylpiperidin-4-yl)hydroxylamine |
752170-00-6 | 1g |
$528.0 | 2023-09-16 | ||
Enamine | EN300-203994-10g |
O-(1-methylpiperidin-4-yl)hydroxylamine |
752170-00-6 | 10g |
$2269.0 | 2023-09-16 | ||
A2B Chem LLC | AH58848-1g |
O-(1-Methylpiperidin-4-yl)hydroxylamine |
752170-00-6 | >95% | 1g |
$389.00 | 2024-04-19 | |
A2B Chem LLC | AH58848-5g |
O-(1-Methylpiperidin-4-yl)hydroxylamine |
752170-00-6 | >95% | 5g |
$942.00 | 2024-04-19 | |
Enamine | EN300-203994-0.5g |
O-(1-methylpiperidin-4-yl)hydroxylamine |
752170-00-6 | 0.5g |
$507.0 | 2023-09-16 |
O-(1-methylpiperidin-4-yl)hydroxylamine 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
O-(1-methylpiperidin-4-yl)hydroxylamineに関する追加情報
Professional Introduction to O-(1-methylpiperidin-4-yl)hydroxylamine (CAS No. 752170-00-6)
O-(1-methylpiperidin-4-yl)hydroxylamine, a compound with the chemical formula C₇H₁₃NO₂, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its structural motif, which includes a piperidine ring substituted with a methyl group at the 1-position and an hydroxylamine moiety at the 4-position. The presence of these functional groups makes it a versatile intermediate in the synthesis of various pharmacologically active agents.
The CAS number 752170-00-6 uniquely identifies this compound in scientific literature and databases, facilitating its recognition and utilization in research and industrial applications. The piperidine scaffold is particularly noteworthy, as it is commonly found in biologically active molecules, including drugs that target neurological and cardiovascular systems. The substitution pattern of this compound, specifically the methyl group at the 1-position and the hydroxylamine group at the 4-position, imparts unique electronic and steric properties that influence its reactivity and potential biological activity.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from piperidine derivatives. The hydroxylamine group in O-(1-methylpiperidin-4-yl)hydroxylamine is particularly significant, as it can participate in various chemical transformations that are useful in drug synthesis. For instance, hydroxylamine derivatives are often employed as nucleophiles in condensation reactions or as intermediates in the formation of more complex heterocyclic structures.
One of the most compelling aspects of O-(1-methylpiperidin-4-yl)hydroxylamine is its potential application in medicinal chemistry. Researchers have been exploring its utility as a building block for more sophisticated molecules with therapeutic potential. The combination of the piperidine ring and the hydroxylamine group creates a framework that can be modified to target specific biological pathways. For example, modifications at the nitrogen atoms of the piperidine ring can enhance binding affinity to biological targets, while functionalization of the hydroxylamine group can introduce further reactivity for downstream chemical transformations.
The synthesis of O-(1-methylpiperidin-4-yl)hydroxylamine involves multi-step organic reactions that highlight its complexity and synthetic value. Typically, it begins with the preparation of 1-methylpiperidine-4-carbaldehyde or a similar precursor, which undergoes condensation with hydroxylamine derivatives under controlled conditions. The resulting product can then be further functionalized to produce more complex pharmacophores. These synthetic strategies are crucial for developing new drugs and understanding reaction mechanisms in medicinal chemistry.
Recent advancements in computational chemistry have also contributed to the study of O-(1-methylpiperidin-4-yl)hydroxylamine. Molecular modeling techniques allow researchers to predict the behavior of this compound in various chemical environments, providing insights into its reactivity and potential interactions with biological targets. These computational studies complement experimental approaches by offering a virtual laboratory where hypotheses can be tested before costly wet chemistry experiments are conducted.
The pharmaceutical industry has shown particular interest in developing drugs that target neurological disorders, such as Alzheimer's disease and Parkinson's disease. Piperidine derivatives have been extensively studied for their potential to interact with neurotransmitter receptors and enzymes involved in these conditions. O-(1-methylpiperidin-4-yl)hydroxylamine, with its unique structural features, could serve as a valuable scaffold for designing new therapeutic agents that modulate these pathways.
In conclusion, O-(1-methylpiperidin-4-yl)hydroxylamine (CAS No. 752170-00-6) is a compound of considerable interest in pharmaceutical chemistry. Its structural features make it a versatile intermediate for synthesizing biologically active molecules, particularly those targeting neurological disorders. The combination of computational studies and traditional synthetic methodologies continues to expand our understanding of this compound's potential applications. As research progresses, O-(1-methylpiperidin-4-yl)hydroxylamine is likely to play an increasingly important role in the development of novel therapeutic agents.
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